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Glucosamine 6-phosphate - 55722-81-1

Glucosamine 6-phosphate

Catalog Number: EVT-8674477
CAS Number: 55722-81-1
Molecular Formula: C6H14NO8P
Molecular Weight: 259.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-D-glucosamine 6-phosphate is a 2-amino-2-deoxy-D-glucopyranose 6-phosphate that has an alpha-configuration at the anomeric position. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is functionally related to an alpha-D-glucosamine. It is a conjugate acid of an alpha-D-glucosamine 6-phosphate(1-).
Glucosamine 6-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glucosamine 6-phosphate is a natural product found in Glycine max and Phaseolus vulgaris with data available.
Glucosamine 6-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Overview

Glucosamine 6-phosphate is a significant metabolite in the hexosamine biosynthetic pathway, which is crucial for the synthesis of various glycoproteins and glycolipids. It is synthesized from D-fructose 6-phosphate and L-glutamine through the action of glucosamine 6-phosphate synthase, an enzyme that plays a pivotal role in amino sugar metabolism. This compound is essential for producing uridine 5'-diphospho-N-acetyl-D-glucosamine, which is a precursor for glycosaminoglycans and other important biomolecules.

Source

Glucosamine 6-phosphate is primarily derived from the metabolism of glucose. The pathway begins with glucose being converted into D-fructose 6-phosphate via glycolysis. This intermediate is then converted into glucosamine 6-phosphate by the enzyme glucosamine 6-phosphate synthase, which utilizes L-glutamine as a nitrogen donor during this reaction .

Classification

Glucosamine 6-phosphate belongs to the class of amino sugars and is classified as a phosphate ester. It is a key intermediate in carbohydrate metabolism and plays a critical role in the biosynthesis of glycoproteins and glycolipids.

Synthesis Analysis

Methods

The synthesis of glucosamine 6-phosphate occurs through a two-step enzymatic reaction catalyzed by glucosamine 6-phosphate synthase. The first step involves the hydrolysis of L-glutamine to produce ammonia and L-glutamate, facilitated by the glutaminase domain of the enzyme. The ammonia generated is then transferred to D-fructose 6-phosphate in the second step, where it undergoes an isomerization reaction to form glucosamine 6-phosphate .

Technical Details

The enzyme operates via a complex mechanism involving two distinct domains: the N-terminal glutaminase domain and the C-terminal isomerase domain. The transfer of ammonia occurs through an intramolecular channel connecting these two domains, allowing for efficient catalysis. This process is characterized by significant conformational changes in the enzyme structure during substrate binding and product release .

Molecular Structure Analysis

Structure

The molecular structure of glucosamine 6-phosphate comprises a six-carbon backbone with an amino group and a phosphate group attached. Its chemical formula is C₆H₁₃N₁O₆P, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms.

Data

  • Molecular Weight: Approximately 221.14 g/mol
  • 3D Structure: The crystal structure of glucosamine 6-phosphate synthase reveals a homodimeric arrangement with active sites located in each subunit . The enzyme's architecture facilitates substrate binding and catalysis through its hydrophobic channel that sequesters ammonia.
Chemical Reactions Analysis

Reactions

The primary reaction catalyzed by glucosamine 6-phosphate synthase can be summarized as follows:

D fructose 6 phosphate+L glutamineglucosamine 6 phosphate+L glutamate\text{D fructose 6 phosphate}+\text{L glutamine}\rightarrow \text{glucosamine 6 phosphate}+\text{L glutamate}

This reaction is considered irreversible under physiological conditions, making it a key regulatory step in hexosamine biosynthesis .

Technical Details

The mechanism involves several steps:

  1. Hydrolysis of L-glutamine to release ammonia.
  2. Binding of D-fructose 6-phosphate to the enzyme.
  3. Ammonia transfer and subsequent isomerization leading to glucosamine 6-phosphate formation .
Mechanism of Action

Process

The mechanism by which glucosamine 6-phosphate synthase operates includes:

  • Substrate Binding: D-fructose 6-phosphate binds to the enzyme's active site.
  • Ammonia Transfer: The ammonia generated from L-glutamine hydrolysis travels through an intramolecular channel to react with D-fructose 6-phosphate.
  • Isomerization: The fructose moiety undergoes structural rearrangement to yield glucosamine 6-phosphate.

Data

This enzymatic process involves several amino acid residues that play crucial roles in stabilizing intermediates and facilitating reactions, including cysteine, histidine, and lysine residues within the active sites .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water, reflecting its polar nature due to the phosphate group.

Chemical Properties

  • pH Stability: Stable at neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Reacts readily with other biomolecules involved in glycosylation processes.

Relevant data indicate that glucosamine 6-phosphate can undergo phosphorylation or dephosphorylation reactions depending on cellular conditions, influencing its metabolic pathways .

Applications

Scientific Uses

Glucosamine 6-phosphate has several important applications in scientific research:

  • Metabolic Studies: It serves as a key metabolite for studying carbohydrate metabolism and its regulation.
  • Drug Development: Targeted for developing inhibitors against glucosamine 6-phosphate synthase as potential antimicrobial agents due to its role in bacterial cell wall synthesis .
  • Biochemical Research: Used in studies related to insulin resistance and metabolic disorders, providing insights into pathways affected by glucosamine levels .
Enzymology of Glucosamine 6-Phosphate Biosynthesis and Degradation

Structural and Functional Dynamics of Glucosamine-6-Phosphate Synthase (GlcN6PS)

Glucosamine-6-phosphate synthase (GlcN6PS; EC 2.6.1.16), systematically named L-glutamine:D-fructose-6-phosphate amidotransferase, catalyzes the first committed step in the hexosamine biosynthetic pathway (HBP). This bifunctional enzyme converts fructose-6-phosphate (Fru6P) and glutamine into glucosamine-6-phosphate (GlcN6P) and glutamate. GlcN6P serves as the essential precursor for UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for glycoprotein, glycolipid, peptidoglycan, and chitin biosynthesis across all domains of life [5] [9].

Table 1: Domain Organization of Glucosamine-6-Phosphate Synthase

DomainStructural FeaturesFunctional Role
GlutaminaseConserved cysteine residue (Cys1 in prokaryotes)Hydrolyzes glutamine to glutamate and ammonia (NH₃)
IsomeraseTIM-barrel fold resembling phosphosugar isomerasesBinds fructose-6-phosphate; isomerizes it to open-chain form; accepts NH₃
Interdomain LinkerFlexible peptide regionFacilitates conformational coupling between glutaminase and isomerase domains

Catalytic Mechanism of L-Glutamine:D-Fructose-6-Phosphate Amidotransferase Activity

The catalytic mechanism proceeds via a ping-pong mechanism involving two distinct active sites connected by an intramolecular ammonia channel:

  • Glutamine Hydrolysis: In the N-terminal glutaminase domain, a conserved cysteine residue (Cys1 in E. coli) acts as a nucleophile, attacking the carbonyl carbon of glutamine. This forms a γ-glutamyl-thioester enzyme intermediate and releases ammonia (NH₃) [5] [9].
  • Ammonia Channeling: The released NH₃ diffuses through a ~20 Å hydrophobic channel traversing the interior of the enzyme. This channel prevents NH₃ diffusion into the cytosol and ensures efficient delivery to the isomerase active site [9].
  • Sugar Amination: Within the C-terminal isomerase domain (TIM-barrel fold), Fru6P binds and undergoes isomerization from its cyclic furanose form to an open-chain configuration. The electrophilic carbonyl carbon at position 2 of this open-chain intermediate is attacked by the ammonia molecule, forming an imine (Schiff base). Subsequent isomerization and reduction yield GlcN6P [5] [9].

Table 2: Key Catalytic Steps in GlcN6PS

StepDomain InvolvedKey Reactants/IntermediatesProducts
Glutamine BindingGlutaminaseGlutamine-
Thioester FormationGlutaminaseGlutamine, Cys residueγ-Glutamyl-thioester, NH₃ release
NH₃ ChannelingInterdomainNH₃NH₃ delivery
Fru6P Binding/IsomerizationIsomeraseFru6P (cyclic)Open-chain aldose
Schiff Base FormationIsomeraseOpen-chain Fru6P, NH₃Iminosugar intermediate
Reduction/IsomerizationIsomeraseIminosugar intermediateGlucosamine-6-phosphate (GlcN6P)

Substrate Isomerization and Ammonia Channeling in Bifunctional Domains

The isomerization of Fru6P within the isomerase domain is a prerequisite for amination. The TIM-barrel structure facilitates the ring opening and stabilization of the highly reactive acyclic intermediate. Crucially, the architecture of the isomerase active site positions the carbonyl carbon (C2) of open-chain Fru6P for nucleophilic attack by NH₃ arriving via the channel. Mutagenesis studies disrupting residues lining the ammonia channel severely impair catalytic activity without affecting individual glutaminase or Fru6P binding functions, highlighting the channel's essential role in coupling the two half-reactions [9]. This intricate spatial organization ensures the direct transfer and utilization of ammonia, preventing futile hydrolysis and enhancing catalytic efficiency.

Glucosamine-6-Phosphate Deaminase (GNPDA) Isoenzymes: Kinetic Divergence and Allosteric Regulation

Glucosamine-6-phosphate deaminase (GNPDA; EC 3.5.99.6), also known as glucosamine-6-phosphate isomerase, catalyzes the reverse reaction relative to GlcN6PS: the reversible deamination of GlcN6P to Fru6P and ammonia (GlcN6P + H₂O ⇌ Fru6P + NH₃). This reaction plays a central role in amino sugar catabolism, recycling GlcN6P back into central glycolysis. GNPDA enzymes belong to two evolutionarily distinct families: NagB-I (found in bacteria and eukaryotes) and NagB-II (found in some archaea and bacteria, structurally homologous to the N-terminal domain of GlcN6PS) [3][citation:17 in citation:8].

Table 3: Structural and Kinetic Properties of GlcN6P Deaminase (GNPDA) Families

PropertyNagB-I Family (e.g., E. coli, Human)NagB-II Family (e.g., Some Archaea, Thermotoga)
Protein Fold(β/α)₈ TIM-barrel (different topology from NagB-II)SIS (Sugar ISomerase) fold (similar to GlcN6PS isomerase)
Quaternary StructureTypically hexameric (allosteric forms) or dimeric/monomeric (non-allosteric)Dimeric or monomeric
AllosteryCommon (e.g., E. coli hexamer activated by GlcNAc6P)Some exhibit cooperativity/allostery (e.g., Thermotoga)
Km (GlcN6P)Varies: ~0.75-5.5 mM (depending on allosteric state)Generally lower affinity (mM range reported)
Catalytic MechanismAcid-base catalysis involving conserved Lys/His/AspPresumed similar acid-base catalysis

Archaeal vs. Bacterial vs. Eukaryotic Deaminase Structural Evolution

  • Bacterial NagB-I: The best-characterized example is the homohexameric E. coli enzyme (NagBEc). Each monomer adopts a TIM-barrel fold, distinct from the SIS fold. Hexamer formation creates the allosteric sites at subunit interfaces. Other bacteria possess NagB-I enzymes that may be monomeric/dimeric and non-allosteric (e.g., Bacillus subtilis NagB and GamA) [8]. The non-allosteric B. subtilis enzymes function efficiently without GlcNAc6P activation, suggesting alternative regulatory strategies or sufficient activity driven by substrate concentration.
  • Archaeal and Bacterial NagB-II: These enzymes possess the SIS fold, converging functionally but not evolutionarily with the isomerase domain of GlcN6PS. Crystal structures of NagB-II enzymes (e.g., from Thermotoga maritima) reveal a dimeric structure. While structurally unrelated to NagB-I, some NagB-II enzymes (e.g., T. maritima) also exhibit positive cooperativity towards GlcN6P and are activated by GlcNAc6P, representing a striking case of convergent evolution towards allosteric regulation [citation:17 in citation:8] [3].
  • Eukaryotic: Eukaryotes (e.g., mammals, fungi) possess NagB-I type enzymes. Mammalian GNPDA exists as tissue-specific isozymes (I and II). Human GNPDA I forms a stable hexamer and is allosterically activated by GlcNAc6P, similar to E. coli NagB. Fungal enzymes (e.g., from Candida albicans) are typically monomeric or dimeric and lack allosteric regulation by GlcNAc6P [8][citation:12 in citation:5].

Role of GlcNAc6P as an Allosteric Effector in Metabolic Feedback

N-Acetylglucosamine-6-phosphate (GlcNAc6P) is a potent allosteric activator of many GNPDA enzymes, particularly the hexameric NagB-I forms like E. coli NagB and human GNPDA I. GlcNAc6P is the immediate product of the deacetylation step (catalyzed by NagA) in the pathway converting exogenous GlcNAc to Fru6P. Its role as an effector creates critical metabolic feedback loops:

  • Feed-Forward Activation in Catabolism: During growth on GlcNAc, intracellular GlcNAc6P accumulates. Binding of GlcNAc6P to NagB shifts its conformational equilibrium towards the high-affinity R-state, characterized by sigmoidal kinetics becoming hyperbolic and a significantly decreased K0.5 (half-saturating substrate concentration) for GlcN6P (from ~5.5 mM to ~0.75 mM in E. coli NagB) [4] [8]. This activation ensures rapid flux of GlcN6P (derived from NagA action on GlcNAc6P) through NagB into glycolysis when the amino sugar is abundant.
  • Futile Cycle Prevention: GlcN6P is also the product of the GlcN6PS-catalyzed biosynthetic reaction. Activation of NagB by GlcNAc6P (which signals ample amino sugar availability) promotes the catabolism of GlcN6P, thereby preventing its accumulation and futile cycling between synthesis (GlcN6PS) and degradation (NagB) [4] [8][citation:22 in citation:8].
  • Integration with Transcriptional Regulation: In bacteria like E. coli, GlcNAc6P serves a dual role: as the allosteric activator of NagB and as the inducer molecule that binds the transcriptional repressor NagC, derepressing the nagE-nagBACD operon encoding the amino sugar utilization enzymes (NagE transporter, NagA, NagB) [4] [8]. This coordinate regulation optimizes enzyme levels and activity according to amino sugar availability. Notably, studies expressing non-allosteric B. subtilis NagB in E. coli showed no growth defect on GlcN or GlcNAc, indicating metabolic robustness; however, the conservation of allostery in key lineages like enterobacteria and mammals underscores its physiological importance in fine-tuning metabolic flux [8]. Metabolic profiling confirmed significantly elevated GlcN6P pools during growth on GlcN, sufficient to drive NagB activity even with minimal GlcNAc6P present, while growth on GlcNAc elevated both GlcN6P and GlcNAc6P pools, maximizing NagB activation and flux [8].

Properties

CAS Number

55722-81-1

Product Name

Glucosamine 6-phosphate

IUPAC Name

[(2R,3S,4R,5R,6S)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C6H14NO8P

Molecular Weight

259.15 g/mol

InChI

InChI=1S/C6H14NO8P/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6+/m1/s1

InChI Key

XHMJOUIAFHJHBW-UKFBFLRUSA-N

SMILES

C(C1C(C(C(C(O1)O)N)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)OP(=O)(O)O

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